6-Fluoro-2-phenylimidazo[1,2-a]pyridine
Overview
Description
6-Fluoro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C13H9FN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a fluorine atom at the 6th position and a phenyl group at the 2nd position of the imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot synthesis from benzyl halides or benzyltosylates, 2-aminopyridines, and isocyanides . The reaction is usually carried out under solvent-free conditions or with the use of a suitable catalyst to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while substitution reactions can introduce various functional groups at the fluorine position.
Scientific Research Applications
6-Fluoro-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, including the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-phenylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloro-2-phenylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2-Methylimidazo[1,2-a]pyridine: Contains a methyl group at the 2nd position, affecting its chemical behavior and uses.
Uniqueness: The presence of the fluorine atom in 6-Fluoro-2-phenylimidazo[1,2-a]pyridine imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets. These characteristics make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-2-phenylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXAMLQRFAGVPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856015 | |
Record name | 6-Fluoro-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126635-20-8 | |
Record name | 6-Fluoro-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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